Home > Products > Screening Compounds P107399 > 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole
2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole - 1053656-64-6

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole

Catalog Number: EVT-1688239
CAS Number: 1053656-64-6
Molecular Formula: C14H16ClN3O3
Molecular Weight: 309.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This series of compounds shares the core structure of a 5-(3-chlorophenyl)-1,3,4-oxadiazole with the target compound. They are characterized by a sulfanyl group at the 2-position of the oxadiazole ring, which is further substituted with various N-(substituted)-2-acetamide moieties. []

    Relevance: These compounds are structurally related to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole through the shared 5-(3-chlorophenyl)-1,3,4-oxadiazole core. The main difference lies in the substituent at the 2-position, with the target compound featuring a tert-butyloxycarbonylaminomethyl group instead of the sulfanyl-acetamide moiety. The research on these derivatives, particularly their antibacterial and thrombolytic activities, provides insights into the potential bioactivity of the target compound and its analogues. []

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group at the 5-position and a 2-methoxybenzyl carboxylate group at the 2-position. []
  • Relevance: While not directly containing a 3-chlorophenyl substituent like the target compound "2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole", C1 exhibits a close structural resemblance. Both compounds share the 1,3,4-oxadiazole core and an aromatic ring substituted at the 5-position, differing primarily in the position of the chlorine atom on the phenyl ring and the substituent at the 2-position. This structural similarity allows for insights into the target compound's properties and potential applications, as the variations in structure may impact its biological activity. []

  • Compound Description: Similar to C1, this compound also features a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group at the 5-position and a 2-methoxybenzyl carboxylate group at the 2-position. []
  • Relevance: Despite not having the exact 3-chlorophenyl substituent as the target compound "2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole", C2 exhibits significant structural similarity. Both compounds share the 1,3,4-oxadiazole core and an aromatic ring at the 5-position, differing primarily in the position of the chlorine atom on the phenyl ring and the substituent at the 2-position. This close structural resemblance allows for comparisons and insights into the target compound's potential properties and activities, as the minor variations in structure may lead to different biological profiles. []

  • Compound Description: This compound is structurally similar to C1 and C2, featuring a 1,3,4-oxadiazole ring substituted with a 3-chlorophenyl group at the 5-position and a methoxybenzyl carboxylate group at the 2-position. []
  • Relevance: C3 displays a high degree of structural similarity to the target compound "2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole" as both share the same 5-(3-chlorophenyl)-1,3,4-oxadiazole core structure. The primary difference lies in the 2-position substituent, with C3 having a methoxybenzyl carboxylate group instead of the tert-butyloxycarbonylaminomethyl group present in the target compound. This close structural similarity makes C3 a valuable point of comparison for understanding the structure-activity relationship of the target compound, as the variation in the 2-position substituent might lead to different pharmacological properties. []

    Relevance: Despite the structural differences, compound 1 is relevant to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole due to the shared 5-(3-chlorophenyl)-1,3,4-oxadiazole core. The presence of a thione group and a different substituent at the 3-position in compound 1, as opposed to the target compound's 2-position substitution, provides valuable insight into the structure-activity relationships within this class of compounds. Studying the differences in their biological activity, such as antimicrobial potency and anti-proliferative activity reported for compound 1, can help understand the impact of these structural modifications. []

  • Compound Description: Similar to compound 1, this compound features a 1,3,4-oxadiazole ring but with a 4-chlorophenyl group at the 5-position. It also has a thione group at the 2-position and a (2,5-difluorophenylamino)methyl substituent at the 3-position. []
  • Relevance: Although not identical to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, compound 2 shares a similar scaffold with a chlorophenyl group at the 5-position of the 1,3,4-oxadiazole ring, albeit in the para position instead of meta. Both compounds also feature an amino group linked to the core structure, albeit at different positions and with different substituents. The comparison between compound 2 and the target compound allows for a better understanding of the structure-activity relationship, particularly regarding the positioning of the chlorine atom on the phenyl ring and the impact of different amine substituents on biological activity. This information could be valuable for future modifications and optimization of the target compound for specific applications. []

    2-(4’-Chloro-phenyl)-1-[2-(5”-phenyl-[1, 3, 4] oxadiazol-2-yl) phenyl]-ethanone (3b)

    • Compound Description: This compound consists of a 1,3,4-oxadiazole ring connected to a 4-chlorophenyl group at the 5-position and a phenylethanone moiety at the 2-position. []
    • Relevance: While not a direct structural analogue, 3b shares the 1,3,4-oxadiazole core with 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole. The presence of a 4-chlorophenyl group in 3b, albeit at a different position on the phenyl ring, makes it relevant for comparing the electronic effects and potential impact on biological activity. Additionally, understanding the role of the phenylethanone moiety in 3b's anti-inflammatory activity may offer insights into modifying the target compound for similar applications. []

    2-(4’-Chloro-phenyl)-1-{2-[5”-(4-nitrophenyl)-[1, 3, 4] oxadiazol-2-yl]-phenyl}-ethanone (3c)

    • Compound Description: This compound is similar to 3b, with an additional nitro group at the para position of the phenyl ring attached to the 5-position of the 1,3,4-oxadiazole ring. []
    • Relevance: Although structurally distinct from 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, compound 3c shares the common motif of a 1,3,4-oxadiazole ring connected to a substituted phenyl ring. Studying the impact of the nitro group on the anti-inflammatory activity of 3c, in comparison to 3b, may provide insights into the structure-activity relationship and potential for modifying the target compound with electron-withdrawing groups to enhance its biological properties. []

    2-(5-((3-bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one (8o)

    • Compound Description: This compound consists of a quinazolinone ring linked to a 1,3,4-oxadiazole ring through a thioether linkage. The oxadiazole ring is further substituted with a 3-bromophenyl group at the 5-position. []
    • Relevance: Though structurally different from 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, compound 8o provides a comparison point due to the shared 1,3,4-oxadiazole core and the halogenated aryl substituent at the 5-position. Analyzing its antiproliferative activity against various cancer cell lines may offer valuable insights into the impact of incorporating a thioether linkage and a quinazolinone moiety on the biological activity of the 1,3,4-oxadiazole scaffold. This knowledge could be beneficial for designing new derivatives of the target compound with potentially enhanced antitumor activity. []

    4-amino-5-((4-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9m)

    • Compound Description: This compound is a quinazolinone derivative containing a 1,2,4-triazole ring attached via a thioether linkage. The triazole ring is further substituted with a 4-nitrophenyl group. []
    • Relevance: While 9m does not directly contain the 1,3,4-oxadiazole core present in 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, its structural features offer a valuable point of comparison. Both compounds share the quinazolinone moiety and an aromatic ring substituted with a nitro group, albeit linked through different heterocycles and linkages. Studying the variations in their biological activities, such as the reported antiproliferative activity of 9m against cancer cell lines, can shed light on the structure-activity relationships and guide the development of novel compounds with enhanced pharmacological profiles. []

    2-(4-amino-5-(o-tolylthio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9b)

    • Compound Description: This compound is another quinazolinone derivative with a 1,2,4-triazole ring linked through a thioether. The triazole is substituted with an ortho-tolyl group. []
    • Relevance: Although lacking the 1,3,4-oxadiazole core present in 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, compound 9b shares the common structural feature of a quinazolinone moiety connected to a substituted aromatic ring via a heterocycle. Comparing the antiproliferative activity of 9b against various cancer cell lines with other related compounds, including the target compound, can help elucidate the impact of different heterocyclic systems and substituents on biological activity. This information is valuable for developing novel compounds with potentially improved therapeutic profiles. []

    2-(4-Amino-5-((3,5-difluorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9h)

    • Compound Description: This compound features a quinazolinone ring linked to a 1,2,4-triazole ring through a thioether, with the triazole ring further substituted with a 3,5-difluorophenyl group. []
    • Relevance: While lacking the 1,3,4-oxadiazole core found in 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, 9h offers a structural comparison point. Both compounds share the quinazolinone moiety and a halogenated aromatic ring, though connected through different heterocycles. Studying the variations in their biological activities, such as the reported antiproliferative activity of 9h against cancer cell lines, can provide insights into the structure-activity relationship and guide the design of new compounds with potentially enhanced pharmacological properties. []
  • Compound Description: This compound, a quinazolinone derivative, incorporates a 1,2,4-triazole ring connected by a thioether linkage. A 2-chlorophenyl group further substitutes the triazole ring. []
  • Relevance: Although it does not have the 1,3,4-oxadiazole core of 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, 9i presents a comparable structural feature in the form of a quinazolinone moiety linked to a chlorophenyl group via a heterocycle. Examining variations in their biological activities, like 9i's antiproliferative activity against cancer cell lines, can clarify the structure-activity relationship. This knowledge can guide the development of new compounds with potentially better pharmacological profiles. []

    4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

    • Compound Description: This compound comprises a 1,2,4-oxadiazole ring substituted with a p-tolyl group at the 3-position and linked to a 1,3,4-thiadiazole ring through a thiomethylene bridge. The thiadiazole ring is further substituted with a 4-methoxybenzamide group. []
    • Relevance: While structurally distinct from 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, 4i presents a valuable point of comparison. Both compounds share the 1,2,4-oxadiazole core and a substituted aromatic ring at the 3-position, albeit with different substituents and additional heterocyclic moieties. Analyzing its nematocidal activity against Bursaphelenchus xylophilus and comparing it with the target compound's potential activities can provide insights into the structure-activity relationships and guide the design of new compounds with enhanced biological profiles. []

    2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide (6a)

    • Compound Description: This compound features a quinazolinone ring linked to a 1,3,4-oxadiazole through a thioacetamide bridge. The oxadiazole ring is further substituted with a 4-chlorophenyl group at the 5-position. []
    • Relevance: Despite the structural differences, 6a is relevant to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole due to the shared 1,3,4-oxadiazole core and the chlorophenyl group, although the position of chlorine on the phenyl ring and the overall substitution pattern differ. Comparing the cytotoxic activity of 6a against MCF-7 and HeLa cell lines with the target compound can provide insights into the structure-activity relationships and guide the development of novel compounds with potentially improved therapeutic profiles. []
  • Compound Description: This series of compounds is characterized by a 1,3,4-oxadiazole core with a 4-chlorobenzyl group at the 5-position and an amine group at the 2-position, which can be further modified with various substituents. []
  • Relevance: While structurally similar to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, this series of compounds differs in the position of the chlorine atom on the benzyl group and the nature of the substituent at the 2-position. Studying the structure-activity relationships of these derivatives can provide insights into the effects of these structural variations on biological activity and potential applications, compared to the target compound. []

  • Compound Description: This series of compounds features a benzimidazole ring connected to a 1,3,4-oxadiazole ring via an ethyl linker. The oxadiazole ring is further substituted at the 5-position with various substituted phenyl groups. []
  • Relevance: Although structurally diverse from 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, this series provides a point of comparison due to the shared 1,3,4-oxadiazole core and the presence of a halogenated aromatic ring system. Evaluating their antibacterial activity and comparing it with the target compound can offer insights into the structure-activity relationships, specifically highlighting the impact of incorporating a benzimidazole moiety and different substituents on the phenyl ring. This information can be beneficial for designing new derivatives of the target compound with potentially enhanced antibacterial properties. []

    2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles

    • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring connected to a pyrazole ring at the 2-position. The pyrazole ring is further substituted with a 4-chlorophenyl group, and the 5-position of the oxadiazole ring is substituted with various aryl groups. []
    • Relevance: Although not direct structural analogues, these compounds share the 1,3,4-oxadiazole core with 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole. Comparing their antitubercular and antioxidant activities with those potentially exhibited by the target compound can elucidate the impact of incorporating a pyrazole ring and different aryl substituents on the biological activity. This knowledge can contribute to the development of novel compounds with improved therapeutic profiles. []
  • Compound Description: This series of compounds is characterized by a 1,3,4-oxadiazole core with an amino group at the 2-position and various substituents (R) at the 5-position, some of which incorporate a hindered phenol moiety. []
  • Relevance: While not directly analogous to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, these compounds share the 1,3,4-oxadiazole core and highlight the potential for introducing diverse substituents at the 5-position. Exploring the antioxidant activity of these compounds, particularly those with hindered phenol fragments, can provide insights into the structure-activity relationships and guide the design of new 1,3,4-oxadiazole derivatives with tailored functionalities. This knowledge can be valuable for optimizing the target compound for specific applications, including those where antioxidant properties are desired. []

    • Compound Description: This series comprises a 1,3,4-oxadiazole ring connected to a 1,2,3-triazole ring. The 5-position of the oxadiazole ring has an arylamino group, while the triazole ring is substituted with a 4-chlorophenyl group. []
    • Relevance: Although structurally diverse from 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, this series provides a comparison point due to the shared 1,3,4-oxadiazole core and the presence of a chlorophenyl group. Evaluating their antibacterial activity against Escherichia coli and Staphylococcus aureus, and comparing it with the target compound, can offer insights into the structure-activity relationships. This knowledge can be beneficial for designing new derivatives of the target compound with potentially enhanced antibacterial properties. []
  • Compound Description: This series consists of 1,3,4-oxadiazoles with a 3-(4-chloro/ethyl phenyl)propan-3-one moiety at the 2-position and a substituted phenyl ring at the 5-position. []
  • Relevance: While not identical to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, this series shares the 1,3,4-oxadiazole core and explores various substitutions at both the 2 and 5 positions. Studying their anti-inflammatory, analgesic, ulcerogenic, and antibacterial properties allows for comparisons with the target compound's potential activities. This analysis can elucidate the impact of different substituents and guide the development of new compounds with potentially improved therapeutic profiles. []

  • Compound Description: These compounds, featuring a 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole core, were developed based on ligand-based design and molecular hybridization approaches for potential anticonvulsant activity. []
  • Relevance: While structurally different from 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, these derivatives highlight the application of molecular hybridization in drug design. Though not directly related in structure, exploring their anticonvulsant profile offers valuable insights into designing and optimizing compounds with potential therapeutic benefits, broadening the scope for modifications and applications of similar heterocyclic compounds like the target compound. []

  • Compound Description: These two series of compounds involve modifications on the basic 2,5-diphenyl-1,3,4-oxadiazole structure. The first series introduces ethynyl groups for π-extension, while the second replaces one phenyl ring with a 2-thienyl group. []
  • Relevance: Although these compounds are not direct analogs of 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole, they are relevant because they highlight common strategies for modifying the electronic and optical properties of 1,3,4-oxadiazole derivatives. The research focuses on tuning the optical properties by extending the π-conjugation or introducing heterocyclic rings, which could inspire similar modifications to the target compound for potential applications in material science or medicinal chemistry. []
Overview

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole is a complex organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen atoms in their ring structure. This specific compound features a tert-butyloxycarbonyl group, an aminomethyl substituent, and a 3-chlorophenyl moiety, contributing to its potential biological activities and applications in medicinal chemistry.

Source

The synthesis and characterization of 2-tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole have been explored in various studies focusing on oxadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antitumor, and antiviral properties .

Classification

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole can be classified as:

  • Heterocyclic Compound: Contains nitrogen atoms in the ring.
  • Oxadiazole Derivative: Specifically a 1,3,4-oxadiazole.
  • Pharmaceutical Intermediate: Potentially useful in drug development due to its biological activity.
Synthesis Analysis

Methods

The synthesis of 2-tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved by reacting semicarbazide with appropriate acid derivatives (e.g., carboxylic acids or acid chlorides) in the presence of cyclizing agents such as phosphorus oxychloride. This reaction results in the formation of the oxadiazole core .
  2. Substitution Reactions: The introduction of the tert-butyloxycarbonyl group and the chlorophenyl moiety can be performed through acylation or alkylation reactions involving protected amino acids or phenolic compounds.

Technical Details

The synthesis often employs techniques such as refluxing under controlled conditions and monitoring via thin-layer chromatography to ensure completion of reactions. Characterization is typically conducted using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of 2-tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole consists of:

  • A five-membered oxadiazole ring containing two nitrogen atoms.
  • A tert-butyloxycarbonyl group attached to an aminomethyl side chain.
  • A phenyl ring substituted with a chlorine atom at the para position.

Data

Key structural data includes:

  • Molecular formula: C_{14}H_{16}ClN_{3}O_{3}
  • Molecular weight: Approximately 303.74 g/mol
  • Melting point: Specific values may vary based on purity and synthesis conditions.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for oxadiazoles:

  • Nucleophilic Substitution: The nitrogen atoms in the oxadiazole ring can act as nucleophiles in reactions with electrophiles.
  • Acid-Base Reactions: Due to the presence of amine functionalities, it can undergo protonation/deprotonation.

Technical Details

Reactions are generally conducted under mild conditions to preserve the integrity of sensitive functional groups. Reaction yields and purities are often assessed using chromatographic techniques.

Mechanism of Action

Process

The mechanism by which 2-tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole exerts its biological effects likely involves:

  1. Interaction with Biological Targets: The compound may bind to specific enzymes or receptors due to its structural motifs.
  2. Modulation of Cellular Pathways: It could influence pathways related to cell proliferation or apoptosis based on its antitumor properties.

Data

Studies indicate that derivatives of oxadiazoles demonstrate significant interactions with cellular targets involved in cancer progression and microbial resistance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility may vary; common solvents include dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can react with strong acids or bases due to the presence of amine groups.
Applications

Scientific Uses

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new anticancer or antimicrobial agents.
  • Biological Research: To study mechanisms of action related to oxadiazoles and their derivatives.

Properties

CAS Number

1053656-64-6

Product Name

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole

IUPAC Name

tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

InChI

InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19)

InChI Key

VWDVFKIXFWQGQT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.